molecular formula C5H6IN3 B2493546 5-Iodopyridine-3,4-diamine CAS No. 1565967-71-6

5-Iodopyridine-3,4-diamine

Cat. No.: B2493546
CAS No.: 1565967-71-6
M. Wt: 235.028
InChI Key: HTPAEXBGLNKQSN-UHFFFAOYSA-N
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Description

5-Iodopyridine-3,4-diamine is an organic compound with the molecular formula C5H6IN3 It is a derivative of pyridine, where the 3 and 4 positions on the pyridine ring are substituted with amino groups, and the 5 position is substituted with an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodopyridine-3,4-diamine typically involves the iodination of pyridine derivatives followed by amination. One common method is the direct iodination of 3,4-diaminopyridine using iodine or an iodine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent, such as acetic acid, to facilitate the iodination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available pyridine derivatives. The process includes steps such as nitration, reduction, and halogenation, followed by purification to obtain the desired product with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Iodopyridine-3,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The amino groups can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include nitro or nitroso derivatives of this compound.

    Reduction Reactions: Products include reduced amine derivatives.

Scientific Research Applications

5-Iodopyridine-3,4-diamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

    Biological Research: It serves as a probe or ligand in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-iodopyridine: Similar structure but with different substitution pattern.

    3,4-Diaminopyridine: Lacks the iodine atom, leading to different reactivity and applications.

    5-Bromopyridine-3,4-diamine: Similar to 5-Iodopyridine-3,4-diamine but with a bromine atom instead of iodine.

Uniqueness

This compound is unique due to the presence of both iodine and amino groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science. The iodine atom enhances the compound’s reactivity towards nucleophilic substitution, while the amino groups provide sites for further functionalization.

Properties

IUPAC Name

5-iodopyridine-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN3/c6-3-1-9-2-4(7)5(3)8/h1-2H,7H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPAEXBGLNKQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)I)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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